Digoxin O-Tetra-acetate is a derivative of digoxin, a cardiac glycoside used primarily in the treatment of heart conditions, particularly atrial fibrillation and heart failure. This compound is synthesized through the acetylation of digoxin, which enhances its solubility and stability. The compound's chemical structure allows it to interact with biological systems in a manner similar to its parent compound, digoxin, but with modified pharmacokinetic properties.
The synthesis of Digoxin O-Tetra-acetate primarily involves acetylation, where acetic anhydride is used to introduce acetate groups into the digoxin molecule. The reaction typically occurs under anhydrous conditions to prevent hydrolysis, with pyridine serving as a catalyst.
Technical Details:
For industrial-scale production:
Digoxin O-Tetra-acetate can undergo several chemical reactions:
Common Reagents and Conditions:
The mechanism by which Digoxin O-Tetra-acetate exerts its effects is similar to that of digoxin itself. It enhances myocardial contractility by inhibiting sodium-potassium ATPase activity in cardiac cells. This inhibition leads to increased intracellular sodium levels and consequently increased calcium influx via sodium-calcium exchange mechanisms.
This mechanism results in:
Quantitative data on efficacy typically mirrors that of digoxin due to structural similarities.
Digoxin O-Tetra-acetate exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.
Digoxin O-Tetra-acetate is primarily utilized in scientific research settings rather than direct clinical applications. Its uses include:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3